molecular formula C11H7ClF2O B15067342 1-Chloro-4-(difluoromethoxy)naphthalene

1-Chloro-4-(difluoromethoxy)naphthalene

Cat. No.: B15067342
M. Wt: 228.62 g/mol
InChI Key: QJUTVQAHUQPSGA-UHFFFAOYSA-N
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Description

1-Chloro-4-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7ClF2O It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(difluoromethoxy)naphthalene typically involves the chlorination of naphthalene followed by the introduction of the difluoromethoxy group. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Chloro-4-(difluoromethoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethoxy)naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(difluoromethoxy)naphthalene
  • 1-Chloro-3-(difluoromethoxy)naphthalene
  • 1-Bromo-4-(difluoromethoxy)naphthalene

Uniqueness

1-Chloro-4-(difluoromethoxy)naphthalene is unique due to the specific positioning of the chlorine and difluoromethoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H7ClF2O

Molecular Weight

228.62 g/mol

IUPAC Name

1-chloro-4-(difluoromethoxy)naphthalene

InChI

InChI=1S/C11H7ClF2O/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6,11H

InChI Key

QJUTVQAHUQPSGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC(F)F

Origin of Product

United States

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